Myrcenylacetat

Description

Significance of Volatile Organic Compounds (VOCs) in Chemical Ecology and Beyond

Volatile organic compounds are low molecular weight molecules that easily evaporate at room temperature. scielo.org.mx In the natural world, they are the primary language of communication between organisms. nih.gov Plants, in particular, produce a vast and diverse array of VOCs that serve multiple ecological functions. oup.comscielo.org.mx These compounds can attract pollinators to flowers, repel herbivores, and even act as distress signals to attract the natural enemies of attacking insects. scielo.org.mxnih.gov This intricate chemical communication is fundamental to the structure and dynamics of ecosystems. scielo.org.mx Beyond their ecological roles, VOCs are integral to the aroma and flavor of fruits, flowers, and essential oils, making them commercially important in various industries. ontosight.aiscribd.com

The functions of plant-produced VOCs in interactions with insect herbivores are multifaceted. Individual VOCs can be directly toxic or act as deterrents. They can also serve as signaling molecules that attract predatory insects or prime distal plant tissues to prepare for anticipated herbivory. oup.com When a plant is damaged by an herbivore, it releases a specific blend of VOCs, often referred to as herbivore-induced plant volatiles (HIPVs). These HIPVs act as crucial cues for parasitoids and predators to locate their prey. scielo.org.mxnih.gov

Myrcenyl Acetate (B1210297) as a Constituent within Complex Biological Volatilomes

For instance, myrcenyl acetate has been identified as a component in the essential oils of Salvia euphratica, where it can reach concentrations of up to 17.5%. dergipark.org.tr It is also found in the volatile extracts of Achillea fragrantissima, contributing to its characteristic aroma. researchgate.netresearchgate.net In a study on the floral scent of the Amazonian rainforest palm Geonoma macrostachys, myrcenyl acetate was identified as a minor but present component of the complex scent bouquet that attracts pollinating insects. researchgate.net

The presence and concentration of myrcenyl acetate can vary depending on the plant species, geographical location, and even the specific part of the plant. Research has also shown that the production of myrcenyl acetate can be influenced by factors such as herbivory. In a study involving spearmint plants genetically engineered to produce myrcene (B1677589), myrcenyl acetate was identified as a non-volatile derivative, suggesting that plants can metabolize and modify introduced terpenes. mdpi.com

Table 1: Presence of Myrcenyl Acetate in Various Plant Species

| Plant Species | Percentage of Myrcenyl Acetate in Essential Oil | Reference |

|---|---|---|

| Salvia euphratica | 17.5% | dergipark.org.tr |

| Achillea fragrantissima (Saudi Arabian) | 10.3% | researchgate.netresearchgate.net |

| Achillea fragrantissima (Egyptian) | 9.1% | researchgate.netresearchgate.net |

| Atriplex cana | 15.56% (as Myrtenyl Acetate) | researchgate.netresearchgate.net |

| Geonoma macrostachys | 0.01% | researchgate.net |

Contemporary Research Paradigms Investigating Myrcenyl Acetate

Current research on myrcenyl acetate is expanding beyond its traditional use in the fragrance industry. Scientists are increasingly interested in its biological activities and ecological roles. One area of focus is its potential as a semiochemical—a chemical involved in communication. For example, myrcenol (B1195821), a related compound, has been shown to act as a pheromone in certain insect species like bark beetles. This suggests that myrcenyl acetate could also play a role in insect behavior and communication.

Furthermore, the allelopathic potential of plants containing myrcenyl acetate is being investigated. Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Studies have shown that the volatile organic compounds released by plants such as Atriplex cana, which contains myrtenyl acetate (an isomer of myrcenyl acetate), can significantly inhibit the growth of other plants. researchgate.netresearchgate.net

The biosynthesis of myrcenyl acetate and other terpenes is another active area of research. Understanding the enzymatic pathways that lead to the production of these compounds could allow for their synthesis in engineered microorganisms or plants, providing a sustainable source for various applications. mdpi.com The chemical reactivity of myrcenyl acetate, including its potential for oxidation, reduction, and substitution reactions, also makes it a versatile starting material for the synthesis of other organic compounds.

Table 2: Investigated Properties and Applications of Myrcenyl Acetate

| Research Area | Focus of Investigation | Potential Application | Reference |

|---|---|---|---|

| Chemical Ecology | Role as a semiochemical and in plant-insect interactions | Pest management, understanding ecosystem dynamics | oup.comesf.org |

| Allelopathy | Inhibitory effects on the growth of other plants | Development of natural herbicides | researchgate.netresearchgate.net |

| Biosynthesis | Understanding and engineering the production pathways | Sustainable production of valuable compounds | mdpi.com |

| Organic Synthesis | Use as a precursor for other chemical compounds | Creation of novel materials and molecules |

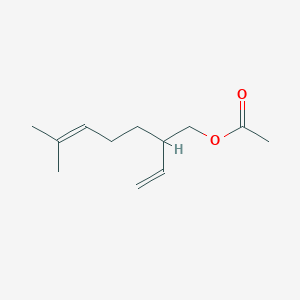

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(2-ethenyl-6-methylhept-5-enyl) acetate |

InChI |

InChI=1S/C12H20O2/c1-5-12(9-14-11(4)13)8-6-7-10(2)3/h5,7,12H,1,6,8-9H2,2-4H3 |

InChI Key |

WZJLVKCNKMFUGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(COC(=O)C)C=C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Sources of Myrcenylacetat

Distribution Across Diverse Plant Genera and Species

Myrcenyl acetate (B1210297) has been identified in a wide array of plant families and is a notable component of many essential oils, contributing to their characteristic aromas. ontosight.ai

Presence in Citrus Essential Oils

While myrcenyl acetate is known for its fresh, floral, and citrus-like scent, often compared to bergamot oil, its direct detection in citrus oils has been surprisingly elusive. perfumerflavorist.comscent.vnfragranceu.com It is, however, a key component in fragrance compositions designed to mimic citrus and bergamot scents. perfumerflavorist.comfragranceu.comventos.comthegoodscentscompany.com The compound is valued in perfumery for creating these fresh and clean aromatic profiles. iff.com

Identification in Aromatic Plant Extracts

Myrcenyl acetate is a significant volatile compound in several aromatic plants:

Cymbopogon citratus (Lemongrass): Multiple studies have identified myrcenyl acetate in the essential oil of lemongrass. ijisrt.com One analysis reported it as a major component, constituting 9.703% of the oil. ijisrt.comdntb.gov.uaresearchgate.netresearchgate.net

Rosmarinus officinalis (Rosemary): This aromatic herb, widely used in culinary and medicinal applications, also contains myrcenyl acetate as one of its volatile constituents. thegoodscentscompany.comfragranceu.comperflavory.com

Cestrum nocturnum (Night-blooming Jasmine): The fragrant flowers of this plant release a complex blend of volatile compounds, including myrcenyl acetate, which contributes to its characteristic nighttime scent. thegoodscentscompany.comthegoodscentscompany.comfragranceu.comnih.gov

Teucrium persicum and other Salvia species: Research on various species of Salvia, a genus in the mint family, has revealed the presence of myrcenyl acetate. For instance, it has been found in Salvia euphratica at a concentration of 17.5%. researchgate.net It has also been noted in Teucrium persicum. perflavory.comthegoodscentscompany.com

Detection in Fruits, Vegetables, and Related Agricultural Products

The presence of myrcenyl acetate extends to several common fruits and agricultural products:

Avocado (Persea americana): The essential oil extracted from avocado has been found to contain myrcenyl acetate. ijisrt.comresearchgate.netnih.goveuropa.eu

Apples and Tomatoes: Research has indicated the presence of myrcenyl acetate in apples and tomatoes, contributing to their complex aroma profiles. thegoodscentscompany.com

Occurrence in Fermented Food and Beverage Matrices

Myrcenyl acetate is also found in some fermented products, where it can influence the final flavor and aroma:

Tea: The compound has been detected in tea, including black tea. perfumerflavorist.comfragranceu.com

Wine: Myrcenyl acetate is a constituent of the volatile profile of some wines. perfumerflavorist.com

Endogenous and Exogenous Factors Influencing Myrcenylacetat Biosynthesis and Emission in Biological Systems

The concentration of myrcenyl acetate in plants is not static and can be influenced by a variety of internal and external factors.

Genetic and Genotypic Influences on this compound Profiles

The genetic makeup of a plant plays a crucial role in its capacity to produce myrcenyl acetate. researchgate.net Different genotypes within the same species can exhibit significant variations in their essential oil composition, including the levels of this specific compound. researchgate.net For example, studies on mint plants have shown that the expression of genes in the terpene biosynthesis pathway directly affects the composition of the volatile oil. researchgate.net This genetic diversity is a key factor in the chemical polymorphism observed in the essential oils of many plant species. perflavory.comthegoodscentscompany.com

Table 1: Presence of Myrcenyl Acetate in Various Plant Species

| Plant Species | Family | Part of Plant | Concentration (%) | Reference(s) |

| Cymbopogon citratus (Lemongrass) | Poaceae | Leaves | 9.703 | ijisrt.comdntb.gov.uaresearchgate.netresearchgate.net |

| Salvia euphratica | Lamiaceae | - | 17.5 | researchgate.net |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Present | fragranceu.comperflavory.com |

| Cestrum nocturnum (Night-blooming Jasmine) | Solanaceae | Flowers | Present | thegoodscentscompany.comthegoodscentscompany.comnih.gov |

| Persea americana (Avocado) | Lauraceae | - | Present | ijisrt.comresearchgate.net |

| Teucrium persicum | Lamiaceae | - | Present | perflavory.comthegoodscentscompany.com |

Environmental Modulators on Myrcenyl Acetate Production

The biosynthesis and accumulation of myrcenyl acetate in plants are significantly influenced by a range of environmental factors. These external conditions can alter the chemical composition of essential oils, thereby affecting the concentration of myrcenyl acetate.

Climate and Geographical Origin: Climate and soil composition are critical factors that can alter terpene biosynthesis in plants. Studies have shown that the chemical profile of essential oils, including the content of myrcenyl acetate, can vary significantly depending on the geographical location of the plant. mdpi.com This variation is attributed to differences in environmental conditions such as temperature, humidity, and precipitation. mdpi.comresearchgate.net For instance, research on Achillea fragrantissima from different regions (Saudi Arabia and Egypt) revealed quantitative and qualitative variations in their essential oil composition, which was ascribed to the differing environmental conditions between the Egyptian and Arabian peninsula deserts. mdpi.com Temperature, in particular, has a direct effect on the oxygenated forms of terpenes. researchgate.net

Edaphic Conditions: Soil properties, which are influenced by the surrounding vegetation, also play a role in the production of secondary metabolites like myrcenyl acetate. researchgate.net The chemical composition of the soil can directly impact the essential oil content and profile of a plant. researchgate.net

The following table summarizes the key environmental factors influencing myrcenyl acetate production:

| Environmental Factor | Influence on Myrcenyl Acetate Production | Supporting Research |

| Climate | Variations in temperature and humidity can directly affect the biosynthesis of oxygenated terpenes. researchgate.net | Studies on Achillea fragrantissima and Solidago canadensis show significant differences in essential oil composition based on geographical location and season. mdpi.comresearchgate.net |

| Geographical Origin | Differences in environmental conditions between locations lead to variations in the chemical profile of essential oils. mdpi.com | The essential oil of Achillea fragrantissima from Saudi Arabia and Egypt showed different concentrations of myrcenyl acetate. mdpi.com |

| Soil Conditions | The chemical makeup of the soil influences the overall production and composition of essential oils in plants. researchgate.net | Research indicates that edaphic factors contribute to the variability in essential oil yields. researchgate.net |

Ontogenetic Variation and Tissue-Specific Expression of Myrcenyl Acetate

The concentration of myrcenyl acetate can also vary depending on the developmental stage of the plant and the specific tissue being analyzed.

Plant Age: The age of a plant can influence its metabolic priorities. Younger tissues may prioritize the production of primary metabolites essential for growth, while the synthesis of secondary metabolites like terpenes may be more prominent in mature plants. However, the yield of essential oils, and thus myrcenyl acetate, generally increases with plant maturation. researchgate.net

Tissue-Specific Expression: The distribution of myrcenyl acetate is not uniform throughout the plant. Different parts of the plant, such as flowers, leaves, and stems, can exhibit varying concentrations of the compound. For example, in a study on Salvia euphratica, myrcenyl acetate was found to be a major component, reaching up to 17.5%. Research on Salvia species has shown strong tissue and organ specificity in the composition of their essential oils. researchgate.net The essential oil obtained from the flowers of some Lavandula species, which share habitats with Spanish sage, contains significant amounts of linalool (B1675412) and linalyl acetate, suggesting a role for these volatiles in flowers as defense against herbivores and as pollinator attractants. researchgate.net In transgenic petunia plants, the expression of S-linalool synthase resulted in the accumulation of S-linalyl-beta-D-glucopyranoside in various tissues including leaves, sepals, the corolla, stem, and ovary. researchgate.net

The table below illustrates the ontogenetic and tissue-specific variations of myrcenyl acetate:

| Factor | Variation in Myrcenyl Acetate | Examples |

| Plant Age | Younger tissues may have lower concentrations compared to mature plants. | Essential oil yield in Solidago canadensis increases with plant maturation. researchgate.net |

| Plant Tissue | Concentration varies between flowers, leaves, and stems. | In Salvia euphratica, myrcenyl acetate can be a major component (up to 17.5%). |

| Salvia species exhibit strong tissue and organ specificity in essential oil composition. researchgate.net |

Biotic Interactions and Their Impact on Myrcenyl Acetate Emissions

The production and emission of myrcenyl acetate can be influenced by interactions with other organisms, including herbivores and microbes.

Herbivory: Plants have developed chemical defense mechanisms against herbivores, and the emission of volatile compounds is a key part of this defense. bioone.org When a plant is damaged by herbivores, it can release a blend of volatiles that can act as a deterrent to the herbivore or attract natural enemies of the herbivore. bioone.orgnih.gov These volatile emissions can be quantitatively related to the extent of the damage. thegoodscentscompany.com Myrcenyl acetate, as a component of the plant's essential oil, can play a role in these defensive responses. ijisrt.com

Microbial Associations: The presence of microbes can also impact the production of plant volatiles. Microbial-derived acetate is known to play a role in various biological systems, and its interaction with plant tissues can be complex. nih.gov For example, some microbial strains can be inhibited by essential oils containing myrcenyl acetate. In some instances, the presence of live bacteria can modulate the inflammatory response of host cells to acetate. nih.gov Furthermore, the production of myrcenyl acetate can be a result of metabolic engineering in plants, where the introduction of a myrcene (B1677589) synthase gene can lead to the formation of myrcenyl acetate through the action of endogenous enzymes. nih.gov

The following table outlines the impact of biotic interactions on myrcenyl acetate:

| Biotic Interaction | Effect on Myrcenyl Acetate | Details |

| Herbivory | Emission can be induced as a defense mechanism. nih.gov | Volatiles released upon herbivore damage can deter further feeding or attract predators of the herbivore. bioone.org |

| Microbial Associations | Can influence the production and biological activity of essential oils. | Essential oils containing myrcenyl acetate have shown antimicrobial properties. |

| Metabolic engineering can lead to myrcenyl acetate production. | Introduction of myrcene synthase in spearmint resulted in the formation of myrcenyl acetate. nih.gov |

Biosynthesis and Metabolic Pathways of Myrcenylacetat

General Terpenoid Biosynthetic Routes Relevant to Myrcenyl Acetate (B1210297) Precursors in Plants

All terpenoids, including the myrcenol (B1195821) precursor of myrcenyl acetate, are synthesized from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct and spatially separated pathways to produce these fundamental precursors: the cytosolic mevalonate (B85504) (MEV) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.commdpi.comwikipedia.orgmdpi.com

Plastidial Methylerythritol Phosphate (MEP) Pathway Role

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. wikipedia.orgwikipathways.orgfrontiersin.org This pathway is the primary source for the precursors of monoterpenes (C10), such as myrcenol, as well as diterpenes (C20) and tetraterpenes (C40). tandfonline.commdpi.comresearchgate.net The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), both products of glycolysis. mdpi.comresearchgate.net This initial step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key rate-limiting enzyme. frontiersin.orgresearchgate.net Through a sequence of seven enzymatic reactions, 1-deoxy-D-xylulose 5-phosphate (DXP) is converted into IPP and DMAPP. nih.govrsc.org Although the MEV and MEP pathways are physically separated, there is evidence of "crosstalk" between them, indicating a coordinated regulation of terpenoid biosynthesis throughout the plant cell. tandfonline.com

Enzymatic Mechanisms Postulated for Myrcenyl Acetate Formation

The final step in the biosynthesis of myrcenyl acetate is the formation of an ester bond.

Esterification Reactions Involving Myrcenol Derivatives

Myrcenyl acetate is formed through the esterification of myrcenol with an acetyl donor, typically acetyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT). While the specific AAT responsible for myrcenyl acetate synthesis has not been definitively identified in all relevant plant species, this enzymatic reaction is a common mechanism for the formation of volatile esters that contribute to the aroma of fruits and flowers. In some industrial processes, myrcenyl acetate is synthesized by reacting myrcene (B1677589) with acetic acid and sulfuric acid, followed by the decomposition of the resulting product. Another method involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, which is then hydrated and heated to produce myrcenol, a precursor to myrcenyl acetate.

Molecular Genetic Determinants and Regulatory Networks of Myrcenyl Acetate Biosynthesis

The biosynthesis of myrcenyl acetate is under complex genetic and regulatory control. The expression of genes encoding the enzymes of the MEP pathway, such as DXS and terpene synthases (TPS), is a critical factor. tandfonline.comresearchgate.net The regulation of these biosynthetic pathways is influenced by various transcription factors, including those from the MYB, MYC, NAC, ERF, WRKY, and bHLH families. mdpi.com These transcription factors can bind to the promoter regions of pathway genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. mdpi.comresearchgate.net For instance, the expression of terpene synthase genes is often tissue-specific and can be induced by factors such as light, temperature, and herbivory. mdpi.com

Chemical Synthesis Methodologies for Myrcenylacetat

Established Organic Synthetic Pathways

Traditional synthesis routes for myrcenyl acetate (B1210297) are well-documented, primarily involving the esterification of its alcohol precursor or multi-step conversions from myrcene (B1677589).

The most direct and common method for producing myrcenyl acetate is the esterification of its alcohol precursor, myrcenol (B1195821) (2-methyl-6-methylene-7-octen-2-ol). This reaction is not a direct oxidation to the ester but rather a condensation reaction with acetic acid or its derivatives, typically catalyzed by an acid.

The precursor, myrcenol, can be produced on an industrial scale by treating myrcene with a cold mixture of acetic acid and sulfuric acid, which leads to the formation of myrcenyl acetate that is then hydrolyzed. core.ac.uk Another industrial route involves the selective hydrochlorination of myrcene using Lewis acids or high-surface-area catalysts to produce myrcenyl chloride, which is subsequently hydrolyzed to myrcenol. perfumerflavorist.comgoogle.com This hydrolysis is often carried out using a base like sodium bicarbonate in an aqueous solution. google.com

Once myrcenol is obtained, it is esterified to produce myrcenyl acetate. The reaction involves heating myrcenol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Table 1: Typical Conditions for Myrcenol Esterification

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Myrcenol, Acetic Acid | |

| Molar Ratio | 1:1.2 (Myrcenol:Acetic Acid) | |

| Catalyst | Strong acid (e.g., H₂SO₄) | core.ac.uk |

| Temperature | 80–100°C | |

| Reaction Time | 4–8 hours |

| Typical Yield | 70–85% | |

The process yields myrcenyl acetate, which is then purified, typically by fractional distillation, to remove unreacted starting materials and byproducts.

The synthesis of an ester like myrcenyl acetate directly via the reduction of a carboxylic acid derivative is not a standard pathway. Reduction reactions of carboxylic acids and their derivatives (such as esters) typically yield alcohols. For instance, myrcenyl acetate can be reduced to myrcenol using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

However, a multi-step pathway that incorporates a reduction stage can be used to produce the alcohol precursor (myrcenol), which is then esterified as described previously. An alternative industrial synthesis of myrcenol involves treating myrcene with sulfur dioxide to form a cyclic sulfone. This intermediate is then hydrated and heated to produce myrcenol.

A more common industrial route that can be considered analogous involves the conversion of myrcene to an intermediate halide, which is then transformed into the acetate. This two-step process avoids challenges associated with direct esterification.

Hydrochlorination of Myrcene : Myrcene is reacted with dry hydrogen chloride gas. This addition can be directed to selectively produce myrcenyl chloride. perfumerflavorist.comperfumerflavorist.com

Acetylation : The resulting myrcenyl chloride is reacted with a metal acetate, such as zinc acetate (Zn(OAc)₂), in acetic acid. This nucleophilic substitution reaction replaces the chloride with an acetate group, yielding myrcenyl acetate. perfumerflavorist.com

Table 2: Zinc Acetate-Mediated Synthesis of Myrcenyl Acetate

| Step | Reagents & Conditions | Purity/Yield | Source |

|---|---|---|---|

| 1. Hydrochlorination | Myrcene, Dry HCl gas, 25–30°C | 60–70% purity (Myrcenyl chloride) |

| 2. Acetylation | Myrcenyl chloride, Zinc Acetate (2 mol), Acetic Acid (15 mol), Ambient temp., 2 hrs | 75–90% yield (Myrcenyl acetate) | perfumerflavorist.com |

This method provides a high-yield pathway to myrcenyl acetate from the readily available myrcene precursor. perfumerflavorist.com

Catalytic Oxidation of Corresponding Alcohol Precursors

Advanced Synthetic Strategies and Process Optimization for Myrcenylacetat

Modern synthetic efforts focus on improving the efficiency, sustainability, and safety of chemical processes. These "green chemistry" approaches are being applied to ester synthesis, including for compounds like myrcenyl acetate.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comed.gov Compared to conventional heating, microwave irradiation offers rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and often cleaner reactions. mdpi.combcrec.id

This technology is highly applicable to Fischer esterification. Studies on various aryl and alkyl carboxylic acids have demonstrated that microwave irradiation, in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi), can produce esters in as little as 30 minutes at 120°C. mdpi.com

Furthermore, the combination of microwave assistance with biocatalysis represents a significant advancement. Lipases, which are enzymes that catalyze esterification, have been successfully used in microwave reactors to produce emollient esters. nih.govmdpi.com This chemoenzymatic approach offers several advantages:

Speed : Reactions that take many hours under conventional heating can be completed in minutes. mdpi.com

Energy Efficiency : The reduced reaction time leads to significant energy savings. nih.gov

Selectivity : Enzymes can offer high regio- and enantioselectivity under mild conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Lipase-Catalyzed Esterification

| Parameter | Conventional Heating (CH) | Microwave-Assisted (MW) | Source |

|---|---|---|---|

| Catalyst | Bioprinted Burkholderia cepacia Lipase (B570770) (bBCL) | Bioprinted Burkholderia cepacia Lipase (bBCL) | mdpi.com |

| Substrates | Lauric Acid + Alcohol | Lauric Acid + Alcohol | mdpi.com |

| Reaction Time | 24 hours | 25 minutes | mdpi.com |

| Productivity Increase | Baseline | ~33 times higher | mdpi.com |

While specific studies on the microwave-assisted synthesis of myrcenyl acetate are not widely published, the successful application to other structurally related esters strongly suggests its feasibility and potential for process optimization. nih.govmdpi.com

Regio- and Stereoselective Synthesis of this compound Isomers

Controlling the precise arrangement of atoms (regio- and stereochemistry) is a critical goal in modern organic synthesis, particularly for fragrance chemicals where different isomers can have distinct scents.

Regioselectivity refers to controlling the position of the acetate group. Myrcene has multiple double bonds, and reactions can potentially occur at different sites. Several methods have been developed to selectively form myrcenyl acetate over other isomers like geranyl or linalyl acetate.

Lewis Acid-Catalyzed Hydrochlorination : As mentioned previously, the hydrochlorination of myrcene can be directed to the isolated double bond to form myrcenyl chloride with high selectivity. This is achieved by using Lewis acids (e.g., stannous chloride, zinc acetate) and/or high-surface-area catalysts like silica (B1680970) gel or activated carbon. perfumerflavorist.comgoogle.com The subsequent reaction with sodium acetate yields myrcenyl acetate.

Palladium-Catalyzed Acetoxylation : A more direct route involves the reaction of myrcene with acetic acid in the presence of a palladium catalyst. Using a triphenylphosphine-palladous chloride (PdCl₂(PPh₃)₂) catalyst in an acetic acid-sodium acetate buffer allows for the regioselective addition of the acetate group, favoring the formation of myrcenyl acetate.

Stereoselectivity involves controlling the three-dimensional orientation of the atoms. Myrcenyl acetate contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Enzymatic kinetic resolution is a powerful technique for synthesizing enantiomerically enriched compounds.

In this process, a lipase enzyme is used to selectively catalyze the acylation of one enantiomer of a racemic mixture of myrcenol. For example, using an acyl donor like vinyl acetate, a lipase can selectively convert (R)-myrcenol into (R)-myrcenyl acetate, leaving the (S)-myrcenol unreacted. The resulting mixture of (R)-myrcenyl acetate and (S)-myrcenol can then be separated. This method is widely used for producing optically active alcohols and esters. nih.govgoogle.com

Table 4: Methods for Selective Synthesis of Myrcenyl Acetate

| Selectivity Type | Method | Key Reagents/Catalysts | Outcome | Source |

|---|---|---|---|---|

| Regioselective | Hydrochlorination/Acetylation | Lewis acids (SnCl₂, Zn(OAc)₂), Silica Gel | Preferential formation of myrcenyl chloride intermediate | perfumerflavorist.comgoogle.com |

| Regioselective | Palladium-Catalyzed Acetoxylation | PdCl₂(PPh₃)₂, Acetic Acid, Sodium Acetate | Direct, regioselective formation of myrcenyl acetate (60-75% selectivity) |

| Stereoselective | Enzymatic Kinetic Resolution | Racemic Myrcenol, Lipase (e.g., from Candida antarctica), Vinyl Acetate | Production of one enantiomer of myrcenyl acetate (e.g., R-isomer) and the opposite enantiomer of myrcenol (e.g., S-isomer) | nih.govgoogle.com |

These advanced methods provide pathways to specific isomers of myrcenyl acetate, which is crucial for fine-tuning the olfactory properties of fragrance compositions.

Advanced Analytical Methodologies for Myrcenylacetat Detection and Quantification

Chromatographic Techniques for Volatilome Profiling

Chromatographic methods are central to the analysis of volatile organic compounds (VOCs) like myrcenyl acetate (B1210297). These techniques separate the individual components of a mixture, allowing for their identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds. scioninstruments.comchromatographyonline.comerdogan.edu.tr It combines the high separation efficiency of gas chromatography (GC) with the sensitive and selective detection capabilities of mass spectrometry (MS). chromatographyonline.comjeol.com

In the GC component, a vaporized sample is transported by an inert carrier gas through a long, thin capillary column. The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). scioninstruments.com Compounds with a higher affinity for the stationary phase travel slower, resulting in different retention times, which is a key parameter for qualitative identification. scioninstruments.com

Following separation in the GC, the individual compounds enter the mass spectrometer. Here, they are ionized, typically using electron ionization (EI), which causes the molecules to fragment in a reproducible manner. chromatographyonline.com The resulting charged fragments are then separated by the mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). chromatographyonline.com The detector then records the abundance of each fragment. The resulting mass spectrum is a unique fingerprint for a specific compound and can be compared to spectral libraries, such as the NIST library, for positive identification. jeol.com

For qualitative analysis , the retention time of a peak in the chromatogram provides an initial indication of a compound's identity, which is then confirmed by its mass spectrum. libretexts.org The fragmentation pattern observed in the mass spectrum offers structural information about the molecule. libretexts.org

For quantitative analysis , the area under a chromatographic peak is proportional to the concentration of the corresponding analyte in the sample. libretexts.org By creating a calibration curve using standard solutions of known myrcenyl acetate concentrations, the amount of myrcenyl acetate in an unknown sample can be accurately determined. libretexts.org The use of an internal standard is often recommended to improve the accuracy and precision of the quantification. libretexts.org

Below is a table summarizing typical GC-MS parameters that could be employed for the analysis of myrcenyl acetate, based on general practices for volatile compound analysis.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Capillary column (e.g., HP-5MS, DB-5) | Separation of volatile compounds |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for good resolution |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for separation efficiency |

| Oven Temperature Program | Initial temp: 50-70°C, ramp to 250-280°C | Separates compounds based on boiling points |

| Injector Temperature | 250°C | Ensures complete vaporization of the sample |

| Injection Mode | Splitless or Split | Depends on the expected concentration of the analyte |

| MS Ion Source Temp. | 230°C | Optimal temperature for ionization |

| MS Quadrupole Temp. | 150°C | Optimal temperature for mass filtering |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns |

| Mass Range | 40-400 amu | Covers the expected mass of myrcenyl acetate and its fragments |

| Detector | Electron Multiplier | Detects and amplifies the ion signal |

This table presents a generalized set of parameters. Specific methods may require optimization based on the sample matrix and analytical goals.

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds from various matrices. scielo.org.pemdpi.comchromatographyonline.com SPME integrates sampling, extraction, and concentration into a single step. chromatographyonline.com

The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. scielo.org.pe This fiber is exposed to the sample, either by direct immersion in a liquid sample or by exposure to the headspace (the gas phase above a solid or liquid sample). shimadzu.com The analytes in the sample partition between the sample matrix and the fiber coating until equilibrium is reached. After extraction, the fiber is retracted into the needle and then introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed from the fiber and transferred to the GC column for analysis. shimadzu.com

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. shimadzu.com For a moderately volatile and relatively nonpolar compound like myrcenyl acetate, a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber would be suitable choices. scielo.org.pesigmaaldrich.com

Key advantages of SPME include:

Solvent-free: It is an environmentally friendly technique. chromatographyonline.com

Simplicity and speed: It combines several sample preparation steps into one. scielo.org.pe

High sensitivity: It can concentrate analytes from a sample, leading to lower detection limits. nih.gov

Versatility: It can be used for both liquid and solid samples. mdpi.com

The following table outlines the selection of SPME fibers for different types of analytes.

| Fiber Coating | Target Analytes |

| Polydimethylsiloxane (PDMS) | Nonpolar, volatile to semi-volatile compounds. |

| Polyacrylate (PA) | Polar, semi-volatile compounds. |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Polar, volatile compounds. |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Volatile compounds and gases. |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Wide range of volatile compounds. |

This table provides general guidance for fiber selection. The optimal fiber for myrcenyl acetate analysis may depend on the specific sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Myrcenylacetat

Development of Tailor-Made Sensor Technologies for Myrcenyl Acetate Monitoring

While chromatographic techniques are highly accurate, they are typically laboratory-based. There is a growing interest in developing sensor technologies for the rapid, real-time, and potentially on-site monitoring of volatile compounds like myrcenyl acetate. These sensors are often designed to mimic the mammalian olfactory system and are commonly referred to as electronic noses (e-noses). ascee.orgmdpi.comsemanticscholar.org

An electronic nose consists of an array of gas sensors that respond to different volatile compounds. mdpi.comfrontiersin.org When exposed to a sample's headspace, the interaction of VOCs with the sensor surfaces generates a unique pattern of electrical signals. ascee.org This pattern, or "smellprint," can be analyzed using pattern recognition algorithms to identify and, in some cases, quantify the components of the vapor. mdpi.com

The development of sensors specifically for terpenes and their derivatives, including acetates, is an active area of research. researchgate.net These sensors can be based on various technologies, including:

Metal Oxide Semiconductor (MOS) Sensors: These are common in e-noses and detect changes in electrical resistance upon exposure to VOCs. mdpi.comresearchgate.net

Piezoelectric Sensors: These sensors, such as quartz crystal microbalances (QCM), detect mass changes on their surface as VOCs adsorb. researchgate.net

Optical Sensors: These sensors utilize changes in light properties (e.g., fluorescence, absorbance) to detect analytes. mdpi.com

Electrochemical Sensors: These sensors measure the electrical current or potential resulting from a chemical reaction involving the analyte. astisensor.com

The development of tailor-made sensors for myrcenyl acetate would involve selecting or creating sensor materials that have a high affinity and selectivity for this specific compound. This could involve using molecularly imprinted polymers or specific peptides as recognition elements. researchgate.net While significant progress has been made in sensor technology, challenges remain in achieving the high selectivity and sensitivity of traditional chromatographic methods, especially in complex mixtures. mdpi.comsemanticscholar.org

Chemometric Approaches in Myrcenyl Acetate Data Interpretation

The large and complex datasets generated by modern analytical instruments, particularly GC-MS and electronic noses, necessitate the use of chemometric methods for data interpretation. ijsr.netbrjac.com.br Chemometrics is the application of mathematical and statistical methods to extract meaningful chemical information from analytical data. ijsr.netijlsci.in

For the analysis of myrcenyl acetate within a complex volatilome, several chemometric techniques are particularly useful:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. researchgate.netresearchgate.netmdpi.com It transforms the original variables (e.g., peak areas of all detected compounds) into a smaller set of uncorrelated variables called principal components (PCs). ijlsci.in By plotting the data in the space of the first few PCs, it is often possible to visualize clusters of samples with similar chemical profiles, which can be useful for classifying samples based on their origin, quality, or processing. nih.govnih.gov

Partial Least Squares (PLS): PLS is a supervised regression method used to model the relationship between two sets of variables. nih.gov For example, it can be used to build a predictive model that correlates the instrumental data (e.g., GC-MS chromatograms or e-nose sensor responses) with a specific property of interest, such as the concentration of myrcenyl acetate or a sensory attribute.

Linear Discriminant Analysis (LDA): LDA is a supervised classification method that aims to find a linear combination of features that best separates two or more classes of objects or events. frontiersin.orgijlsci.in After identifying the key volatile compounds that differentiate between sample groups using techniques like PCA, LDA can be used to build a predictive model for classifying new, unknown samples.

The application of these chemometric tools allows for a more comprehensive and objective interpretation of the analytical data, enabling the identification of patterns and correlations that might not be apparent from a simple inspection of the raw data. brjac.com.br

Biological and Ecological Research on Myrcenylacetat

Role in Plant-Insect Interactions and Chemical Communication

As a volatile organic compound (VOC), myrcenyl acetate (B1210297) plays a significant role in the chemical signaling pathways between plants and insects.

Myrcenyl Acetate's Potential as an Insect Attractant or Repellent (in the context of VOCs)

Myrcenyl acetate is a component of the complex bouquet of volatile organic compounds (VOCs) that plants release to interact with their environment. These VOCs can act as signals to attract or repel insects. Research has shown that myrcenyl acetate, often in combination with other compounds, can influence insect behavior. For example, it is listed as a blender in various floral and citrus fragrances used in products, some of which are designed to attract beneficial insects. scribd.comperflavory.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com The floral scent of plants like Canada thistle, which may contain myrcenyl acetate, has been studied for its potential as a generic insect attractant. perflavory.comthegoodscentscompany.comthegoodscentscompany.com

Conversely, some essential oils containing myrcenyl acetate have been investigated for their insect repellent properties against biting flies and other home and garden insects. researchgate.net The specific effect of myrcenyl acetate—whether it attracts or repels—often depends on the insect species, the concentration of the compound, and the presence of other volatile compounds.

Interplay of Myrcenyl Acetate with Insect Pheromone Systems

Myrcenyl acetate can interact with insect pheromone systems, influencing their chemical communication. It has been identified as a component in the chemical profiles of various plants that are hosts to different insect species. This suggests a potential role in the chemical ecology of these insects, possibly by modulating their response to pheromones. For instance, companies that manufacture insect pheromones for pest control also produce myrcenyl acetate, highlighting the close relationship between these types of compounds. thegoodscentscompany.com Research into the semiochemistry of various insects, such as the goldeneyed lacewing, has explored the role of male-produced pheromones in attracting mates, and compounds like myrcenyl acetate are often part of the broader chemical landscape in which these interactions occur. scribd.com

Contribution to Plant Defense Strategies Against Herbivory (as a VOC)

Plants have evolved sophisticated defense mechanisms against herbivores, and the release of VOCs is a key strategy. When a plant is damaged by an herbivore, it can increase its emission of certain VOCs, a phenomenon known as herbivore-induced plant volatiles (HIPVs). usp.br This response serves as an indirect defense by attracting natural enemies of the herbivores, such as predators and parasitoids. usp.br

Myrcenyl acetate has been identified as a component of the volatile emissions of various plants, and its release can be influenced by herbivory. mdpi.com For example, studies on wild murtilla plants have shown that herbivore damage leads to a significant increase in the release of a blend of VOCs. mdpi.com This induced defense response can help protect the plant from further attack. usp.brmdpi.com The ability of plants to release compounds like myrcenyl acetate upon attack underscores the dynamic and crucial role of chemical signaling in plant defense. usp.brmdpi.comresearchgate.netresearchgate.net

In Vitro Biological Activity of Myrcenyl Acetate and Myrcenyl Acetate-Containing Extracts

Beyond its ecological roles, myrcenyl acetate and extracts containing it have demonstrated notable biological activities in laboratory settings.

Evaluation of Antioxidant Capacity

Myrcenyl acetate has been identified as a component of essential oils that exhibit significant antioxidant properties. Studies have shown that essential oils from plants such as Cymbopogon citratus and Achillea fragrantissima, which contain myrcenyl acetate, can effectively scavenge free radicals. The antioxidant activity of these oils has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. dntb.gov.ua

In one study, the essential oil of Cymbopogon citratus, with myrcenyl acetate as a notable component (9.703%), demonstrated a dose-dependent increase in antioxidant activity, comparable to that of vitamin C. dntb.gov.ua Similarly, the essential oil of Salvia euphratica, containing 17.5% myrcenyl acetate, was found to prevent linoleic acid oxidation by 21%. researchgate.netdergipark.org.tr These findings suggest that myrcenyl acetate contributes to the antioxidant potential of these plant extracts.

Table 1: Antioxidant Activity of Myrcenyl Acetate-Containing Essential Oils

| Plant Source | Myrcenyl Acetate Content (%) | Assay | Results | Reference |

| Cymbopogon citratus | 9.703 | DPPH, FRAP | Dose-dependent increase, comparable to vitamin C | dntb.gov.ua |

| Achillea fragrantissima | Not specified | DPPH | IC50 value of 30.94 mg/L | |

| Salvia euphratica | 17.5 | β-carotene/linoleic acid | 21% prevention of linoleic acid oxidation | researchgate.netdergipark.org.tr |

Assessment of Antimicrobial and Antibacterial Properties

Myrcenyl acetate has been implicated in the antimicrobial and antibacterial activity of various essential oils. Research has demonstrated the effectiveness of these oils against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. ontosight.ai The mechanism of action is thought to involve the disruption of microbial cell membranes.

For instance, essential oils containing myrcenyl acetate have shown inhibitory effects against Streptococcus species, with a reported Minimum Inhibitory Concentration (MIC) of 73.16 µg/mL. The essential oil of Anthemis mazandranica, which includes myrcenyl acetate (1.88%), exhibited antibacterial activity against several bacteria, with the best results against Salmonella Typhi (MIC of 32 µg/mL). academicjournals.org Furthermore, the essential oil of Achillea sintenisii, containing a small amount of myrcenyl acetate, showed strong antibacterial activity against Staphylococcus aureus, including a methicillin-resistant strain (MRSA), with an MIC of <1/512 (v/v). dergipark.org.tr

Table 2: Antibacterial Activity of Myrcenyl Acetate-Containing Essential Oils

| Plant Source | Myrcenyl Acetate Content (%) | Target Microorganism | MIC Value | Reference |

| Not specified | Not specified | Streptococcus species | 73.16 µg/mL | |

| Anthemis mazandranica | 1.88 | Salmonella Typhi | 32 µg/mL | academicjournals.org |

| Achillea sintenisii | 0.05 | Staphylococcus aureus (including MRSA) | <1/512 (v/v) | dergipark.org.tr |

Investigation of Cytotoxic Effects on Specific Cell Lines

Research into the potential therapeutic properties of plant-derived compounds has included investigations into the cytotoxic effects of myrcenyl acetate, often as a component of complex essential oils. Studies have examined its impact on the viability and proliferation of various cancer cell lines.

One study identified myrcenyl acetate as a constituent of a methanolic extract from Vitex negundo. jneonatalsurg.com This extract was evaluated for its cytogenetic potential against the human breast cancer cell line MCF-7. jneonatalsurg.com While the study focused on the effects of the entire extract, the presence of myrcenyl acetate is noted among other potentially active terpenoids and phytochemicals known for their antitumor properties. jneonatalsurg.com

Further research into related compounds provides context for the potential bioactivity of myrcenyl acetate. For instance, its precursor, myrcene (B1677589), and the related alcohol, myrcenol (B1195821), have demonstrated cytotoxic effects against HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cells. Specifically, myrcenol was found to reduce the viability of HeLa cells by approximately 40% at concentrations between 10 and 100 nM, inducing morphological changes indicative of cell death. Myrcenol can be produced from the decomposition of myrcenyl acetate. These findings suggest that the myrcenyl chemical scaffold is of interest in cytotoxic research.

The table below summarizes findings on the cytotoxic effects of myrcenyl acetate-containing extracts and closely related compounds on specific cell lines.

| Compound/Extract Tested | Cell Line | Key Findings |

| Vitex negundo methanolic extract (containing Myrcenyl Acetate) | MCF-7 (Breast Cancer) | Investigated for cytogenetic potentials as part of a complex plant extract. jneonatalsurg.com |

| Myrcenol | HeLa (Cervical Cancer) | Reduced cell viability by ~40% at 10-100 nM concentrations. |

Mediation of Inter-plant Communication by Myrcenyl Acetate

Myrcenyl acetate, as a volatile organic compound (VOC), plays a role in the complex chemical language of plants. Terpenes and their derivatives are crucial for plant defense responses and for communication between plants. mdpi.com These compounds can be released into the environment in response to biotic or abiotic stress, acting as signals to neighboring plants. mdpi.com

Myrcenyl acetate has been identified as a significant component of the essential oils of various plants, including Achillea fragrantissima and species of spearmint. mdpi.commdpi.com Essential oils function in nature as signaling molecules, mediating interactions with other plants and insects. mdpi.com The release of these volatile compounds can, for example, induce defense responses in nearby plants, preparing them for potential threats.

A specific example of this inter-plant interaction is allelopathy, where one plant releases biochemicals that influence the germination, growth, survival, and reproduction of other organisms. The essential oil of A. fragrantissima, containing up to 10.3% myrcenyl acetate, demonstrated significant allelopathic effects against the weed Chenopodium murale. mdpi.com This activity highlights the role of myrcenyl acetate, as part of a blend of VOCs, in mediating competitive interactions between different plant species. mdpi.com

Interactions with Plant-Associated Microbial Communities

Myrcenyl acetate is involved in the intricate interactions between plants and their associated microbial communities. As a component of essential oils, it contributes to the plant's defense mechanisms against pathogenic microorganisms. mdpi.com These oils can exhibit antimicrobial properties, directly inhibiting the growth of bacteria and fungi, or they can modulate the plant's own defense systems. mdpi.com

Research on the essential oil of Achillea sintenisii, which contains myrcenyl acetate, has demonstrated its activity against pathogenic bacteria. dergipark.org.tr Specifically, the study evaluated the oil's antibiofilm efficacy against Pseudomonas aeruginosa PAO1, a bacterium known for its ability to form resilient biofilms on plant surfaces and other materials. dergipark.org.tr This suggests that myrcenyl acetate, in conjunction with other compounds in the essential oil, can interfere with microbial community behaviors like biofilm formation, which is crucial for bacterial virulence and survival. dergipark.org.tr

Furthermore, the essential oil of A. fragrantissima, rich in myrcenyl acetate, has shown potent antibacterial activities. mdpi.com Such properties are vital for shaping the microbial environment on and around the plant, favoring beneficial microbes while warding off pathogens. The interplay between plant-released compounds like myrcenyl acetate and microbes is a key factor in maintaining plant health and the stability of the rhizosphere microbiome. nih.gov

| Plant Source of Essential Oil | Myrcenyl Acetate Content | Target Microbe | Observed Interaction |

| Achillea sintenisii | Present (concentration varies) | Pseudomonas aeruginosa PAO1 | The essential oil demonstrated antibiofilm activity. dergipark.org.tr |

| Achillea fragrantissima | 9.1% - 10.3% | General Bacteria | The essential oil exhibited potent antibacterial activity. mdpi.com |

| Origanum compactum | 3.96% | Xanthomonas vesicatoria | The essential oil was used to induce resistance in tomato plants against bacterial leafspot. mdpi.com |

Environmental Fate and Ecological Impact Research of Myrcenylacetat

Atmospheric Chemistry and Degradation Pathways of Volatile Organic Compounds

Once released into the atmosphere, myrcenyl acetate (B1210297), as a VOC, is subject to chemical transformations that determine its atmospheric lifetime and potential to contribute to air pollution. The primary degradation pathways involve reactions with atmospheric oxidants.

Myrcenyl acetate can undergo oxidation to form corresponding aldehydes and ketones. It can also be reduced to myrcenol (B1195821). Additionally, it can participate in nucleophilic substitution reactions to form different esters and ethers.

The atmospheric degradation of myrcenyl acetate is primarily initiated by reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These reactions lead to the formation of secondary organic aerosols (SOAs), which can have significant impacts on air quality and climate. The presence of double bonds in the myrcene (B1677589) backbone of the molecule makes it particularly susceptible to oxidation.

Transport and Transformation of Myrcenyl Acetate in Soil and Aquatic Compartments

Myrcenyl acetate can enter soil and aquatic environments through various pathways, including wet and dry deposition from the atmosphere and direct release from its use in consumer products like detergents and cleaners. europa.eumst.dk4candles.co.uk Its fate in these compartments is governed by a combination of physical and biological processes.

The transport of myrcenyl acetate in soil and water is influenced by its physicochemical properties, such as its water solubility and partition coefficient. scent.vnthegoodscentscompany.com Information from the European Chemicals Agency (ECHA) indicates that myrcenyl acetate is considered harmful to aquatic life with long-lasting effects. europa.eu This suggests a degree of persistence and potential for bioaccumulation. mst.dkeuropa.eu

Biodegradation is a key transformation process for myrcenyl acetate in both soil and aquatic systems. It is considered readily biodegradable. iff.comspecialchem.com Microbial communities in soil and water can utilize myrcenyl acetate as a carbon source, leading to its breakdown. For example, studies on the biotransformation of its precursor, myrcene, by bacteria like Pseudomonas aeruginosa have shown the production of various hydroxylated metabolites, indicating that similar enzymatic pathways could be involved in the degradation of myrcenyl acetate. researchgate.net In transgenic spearmint plants, myrcene was converted to myrcenyl acetate. mdpi.comresearchgate.net

The following table summarizes the ecotoxicity data for myrcenyl acetate:

| Test Organism | Endpoint | Result | Reference |

| Daphnia magna (Crustacea) | EC50 | 6.3 mg/l | hekserij.nl |

| Raphidocelis subcapitata (Algae) | EC50 (72h) | 19 mg/l | hekserij.nl |

EC50: The concentration of a substance that causes a 50% effect on the test organisms.

Myrcenyl Acetate's Contribution to Biosphere-Atmosphere Exchange Processes

Myrcenyl acetate is a biogenic volatile organic compound (BVOC) emitted by various plant species. researchgate.netulisboa.pt These emissions represent a significant flux of carbon from the biosphere to the atmosphere and play a role in atmospheric chemistry.

The emission rates of myrcenyl acetate from plants can vary depending on the plant species, developmental stage, and environmental conditions such as temperature and light intensity. For example, myrcenyl acetate has been identified as a component of the essential oil of plants like Artemisia species. researchgate.net In a study on transgenic spearmint, the production of myrcenyl acetate from myrcene was observed, highlighting the biochemical pathways within plants that can lead to its formation and subsequent release. mdpi.com

Once in the atmosphere, myrcenyl acetate participates in the atmospheric chemistry described in section 7.1, contributing to the formation of ozone and secondary organic aerosols. These processes can influence local and regional air quality.

Influence of Environmental Perturbations (e.g., Wildfires, Climate Change) on Myrcenyl Acetate Emissions

Environmental perturbations such as wildfires and climate change can significantly alter the emissions of myrcenyl acetate and other BVOCs from vegetation.

Wildfires, through the combustion of biomass, can lead to the release of a complex mixture of volatile organic compounds, including those present in plant tissues. nih.gov While direct data on myrcenyl acetate emissions from wildfires is scarce, the burning of plant matter containing this compound would logically contribute to its presence in wildfire smoke. Post-wildfire, the regeneration of vegetation can also lead to changes in BVOC emission profiles. Studies on the impact of wildfire smoke on air quality have shown elevated levels of various VOCs, which can persist indoors after a fire. medrxiv.org

Climate change is predicted to affect BVOC emissions in several ways. Rising temperatures can increase the vapor pressure of compounds like myrcenyl acetate, leading to higher emission rates. scent.vngoogle.com Changes in precipitation patterns and increased frequency of drought can also stress plants, which may alter their metabolic processes and the production and release of volatile compounds. researchgate.net For example, some studies have shown that drought stress can lead to an increase in the emission of certain monoterpenes. While specific research on the direct impact of climate change on myrcenyl acetate emissions is limited, the general understanding of plant responses to environmental stressors suggests that its atmospheric concentration could be affected.

Computational Chemistry and Molecular Modeling Studies of Myrcenylacetat

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations offer a way to observe the movement and conformational changes of myrcenyl acetate (B1210297) over time. These simulations are crucial for understanding the flexibility of the molecule, which can influence its binding affinity to biological receptors. By simulating the molecule in an aqueous environment, researchers can analyze its dynamic behavior, including the stability of different conformations and the interactions between the ligand and its surrounding solvent molecules. For example, MD simulations have been used to study the stability of protein-ligand complexes, providing insights into the flexibility and conformational changes within the drug-protein complex over time. researchgate.netnih.gov Such studies help in understanding the stability of interactions between a ligand like myrcenyl acetate and its target protein. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used to screen for potential biological targets of a compound and to understand the specific interactions that stabilize the ligand-receptor complex.

Several studies have utilized molecular docking to investigate the potential biological activities of myrcenyl acetate. For instance, in a study exploring treatments for Alzheimer's disease, myrcenyl acetate was docked with the BACE1 protein. ijpbs.com Although it showed the lowest binding affinity among the 27 phytochemicals tested, this study demonstrates the application of docking in screening for potential inhibitors. ijpbs.com

In another study, myrcenyl acetate was part of a screening of terpenoids against the Myzus persicae stylet's cuticular protein (MpsCP), which is involved in the transmission of the cauliflower mosaic virus. nih.gov The goal was to find compounds that could restrain the binding of the virus to the aphid's stylet. nih.gov

Furthermore, myrcenyl acetate has been investigated in the context of prostate cancer through molecular docking against the androgen receptor. researchgate.net It was also included in a docking study against the alpha-PPAR receptor, which is relevant to non-alcoholic fatty liver disease. scribd.comresearchgate.net In a broad in silico screening against proteins involved in COVID-19, myrcenyl acetate was among 108 natural compounds examined for potential inhibitory activity against various pro-inflammatory cytokine receptors and viral proteins. researchgate.net

These docking studies typically report a binding affinity score, often in kcal/mol, which estimates the strength of the interaction. The specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with myrcenyl acetate are also identified to elucidate the binding mode.

Table 1: Selected Molecular Docking Studies of Myrcenyl Acetate

| Target Protein | Disease/Application Context | Software/Method | Binding Affinity (kcal/mol) | Interacting Amino Acids | Reference |

| BACE1 | Alzheimer's Disease | PyRx | Lowest among 27 ligands | Not specified | ijpbs.com |

| Androgen Receptor | Prostate Cancer | PyRx (AutoDock Vina) | -6.0075 | THR: 279 | scribd.com |

| MpsCP | Cauliflower Mosaic Virus Transmission | Schrodinger's Glide | Not specified | Not specified | nih.gov |

| Alpha-PPAR | Non-Alcoholic Fatty Liver Disease | MOE | Not specified | Not specified | researchgate.net |

This table is for illustrative purposes and includes data from various studies. Direct comparison of binding affinities across different studies should be done with caution due to variations in software and methodologies.

Predictive Modeling for Biological Activities and Environmental Behavior (General computational models)

Predictive modeling uses computational models to forecast the biological activities and environmental fate of chemicals based on their structure. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, are essential for prioritizing compounds for further testing and for risk assessment.

For biological activities, models can predict properties like drug-likeness, governed by rules such as Lipinski's rule of five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijpbs.com For example, in a study on potential treatments for Alzheimer's, 108 phytochemicals were first filtered based on Lipinski's rule and Blood-Brain Barrier penetration, with only 27, including myrcenyl acetate, proceeding to docking studies. ijpbs.com Similarly, in a study on prostate cancer, the physicochemical attributes of compounds were assessed using the SwissADME online software. researchgate.net

Regarding environmental behavior, computational models can predict the fate of myrcenyl acetate in different environmental compartments. For instance, models can estimate its partitioning behavior, such as its distribution between water and sediment, and its potential for biodegradation or photodegradation. mst.dk While specific predictive modeling studies focused solely on myrcenyl acetate's environmental behavior were not found in the search results, general models for fragrance ingredients are used to predict their environmental concentrations. mst.dk The use of computational fluid dynamics and other modeling software has been mentioned in the context of chemical process optimization, which can have environmental implications. core.ac.uk

Emerging Research Directions and Applied Research Aspects of Myrcenylacetat

Bioproduction of Myrcenyl Acetate (B1210297) in Engineered Systems (e.g., Transgenic Plants)

The production of valuable volatile compounds like myrcenyl acetate through biotechnological means is a significant area of research, aiming to create sustainable and controlled supply chains. Metabolic engineering in plants and microorganisms offers a promising alternative to traditional chemical synthesis or extraction from natural, often limited, sources.

Researchers have successfully demonstrated the bioproduction of myrcenyl acetate in transgenic plants. In one study, the introduction of a myrcene (B1677589) synthase gene (PaMyrS) from Norway spruce (Picea abies) into a mutant line of spearmint (Mentha spicata) resulted in the accumulation of myrcenyl acetate. researchgate.net This highlights the potential of using existing plant chassis to produce novel compounds. The native enzymatic machinery of the host plant can act on the newly introduced monoterpene, myrcene, converting it into derivatives like its acetate ester. researchgate.net

However, the metabolic instability of the precursor, myrcene, within these engineered systems presents a challenge. Endogenous enzymes in host plants can rapidly convert the target compound into other derivatives, limiting the yield of free myrcene but increasing derivatives like myrcenyl acetate. To optimize the production of specific compounds, researchers are exploring several strategies:

Enzyme Knockdown: Using techniques like RNA interference (RNAi) to suppress the activity of native enzymes, such as acetyltransferases, that convert the desired monoterpene into its acetate form.

Subcellular Compartmentalization: Targeting the synthesis of the desired compound to specific organelles, like plastids, to isolate it from cytoplasmic enzymes that might otherwise alter it.

Co-expression: Introducing genes for inhibitor proteins that can block the activity of unwanted native enzymes.

These genetic engineering approaches are crucial for altering plant scent profiles, enhancing fruit flavors, and boosting the production of commercially valuable volatile organic compounds (VOCs). researchgate.net The ability to produce myrcenyl acetate in transgenic petunia has also been reported, further demonstrating the feasibility of heterologous production in various plant species. researchgate.net

Table 1: Research Findings in Bioproduction of Myrcenyl Acetate

| Research Area | Finding | Organism/System | Reference |

|---|---|---|---|

| Heterologous Expression | Transgenic lines expressing myrcene synthase (PaMyrS) produced myrcenyl acetate. | Spearmint (Mentha spicata), Petunia | researchgate.netresearchgate.net |

| Metabolic Challenge | Myrcene is often rapidly converted to derivatives like myrcenyl acetate by endogenous enzymes in the host plant. | Spearmint (Mentha spicata) |

Integration of Myrcenyl Acetate into Sustainable Agricultural Practices (e.g., Pest Management)

The search for environmentally benign alternatives to synthetic pesticides has led to increased interest in plant-derived compounds. Myrcenyl acetate, as a component of various essential oils, has demonstrated significant potential for use in integrated pest management (IPM) programs. researchgate.net Plant-based pesticides are often favored for being selective to target pests while causing minimal harm to non-target organisms and the environment. researchgate.net

Detailed chemical analysis of the essential oil from Atriplex cana, a plant species from the Amaranthaceae family, identified myrcenyl acetate as a major constituent. researchgate.net This essential oil exhibited strong pesticidal and bioherbicidal properties. researchgate.net It showed potent lethal effects against aphids (Aphis pomi) and was also able to completely inhibit the seed germination of several weed species. researchgate.net The presence of myrcenyl acetate at concentrations of 9.1% to 10.3% in the essential oils from different ecotypes of the plant underscores its contribution to this biological activity. researchgate.netresearchgate.net

Further research has highlighted the insecticidal properties of essential oils containing myrcenyl acetate against stored product pests. researchgate.net For instance, it is a key component in oils tested against the cowpea weevil (Callosobruchus maculatus), a major pest of stored legumes. researchgate.net The development of such botanical insecticides is a growing trend aimed at reducing reliance on conventional chemical pesticides. researchgate.net

Table 2: Myrcenyl Acetate in Pest Management Research

| Source Plant | Myrcenyl Acetate Content | Target Pest/Weed | Observed Effect | Reference |

|---|---|---|---|---|

| Atriplex cana (Saudi Arabian ecotype) | 10.3% | Aphis pomi (aphid) | Lethal effects | researchgate.net |

| Atriplex cana (Egyptian ecotype) | 9.1% | Amaranthus retroflexus, Poa annua (weeds) | Inhibition of seed germination | researchgate.net |

Applications in Food Science and Flavor Technology Research (e.g., Quality Control, Aroma Authentication)

Myrcenyl acetate is valued in the flavor and fragrance industry for its distinct sensory profile, described as fresh, clean, citrusy, and floral, with notes of bergamot, lavender, and pear. perflavory.comthegoodscentscompany.com It is used as a flavor and fragrance agent in a variety of products and is a known constituent of essential oils like bergamot oil, which is widely used in food and beverages. thegoodscentscompany.comthegoodscentscompany.com

The authentication and quality control of food products, especially those valued for their unique aroma profiles, is a critical area of food science. Advanced analytical techniques are employed to create detailed chemical fingerprints of food items to ensure authenticity and consistent quality. nih.gov Metabolomics, which involves the comprehensive analysis of all small-molecule metabolites, is a powerful tool for this purpose. nih.govresearchgate.net

For compounds like myrcenyl acetate, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential. nih.gov Research into the metabolic engineering of spearmint highlighted the need for such multi-modal analysis; while GC-MS was suitable for many volatiles, LC-MS was required to identify non-volatile derivatives, including the acetate form of myrcene. This demonstrates the importance of selecting appropriate analytical workflows for the accurate quantification and identification of flavor compounds in complex matrices, which is crucial for both quality control of conventional foods and the authentication of products from engineered sources. researchgate.net

Future Interdisciplinary Research Avenues for Myrcenyl Acetate

The continued exploration of myrcenyl acetate opens up several avenues for future interdisciplinary research, combining principles from chemistry, biology, engineering, and agricultural science.

Synthetic Biology and Chemical Engineering: The bioproduction of myrcenyl acetate in engineered microbes or plants could be further optimized. This involves not only genetic engineering but also bioreactor design and process optimization, requiring collaboration between synthetic biologists and chemical engineers to achieve industrial-scale production. researchgate.netmdpi.com Insights from the industrial production of related compounds like geraniol (B1671447) and nerol (B1678202) could inform these processes. mdpi.com

Nanotechnology and Agriculture: To enhance the efficacy of myrcenyl acetate as a biopesticide, its formulation and delivery can be improved. Research into nanoemulsions of essential oils for agricultural applications is already underway. researchgate.net Future work could focus on developing specific nano-delivery systems for myrcenyl acetate to increase its stability, persistence, and effectiveness in field conditions, representing a collaboration between materials science and agricultural science.

Analytical Chemistry and Food Science: As myrcenyl acetate is used more widely, either through bioproduction or as a quality marker, advanced analytical methods will be needed. researchgate.net Developing novel sensors or rapid testing protocols for aroma authentication could be a fruitful area of research, linking analytical chemistry with food technology to combat adulteration and ensure product quality.

Catalysis and Green Chemistry: Research into novel catalytic processes could yield more efficient and environmentally friendly methods for synthesizing myrcenyl acetate and its derivatives. This could involve developing new catalysts for multiphase homogeneous catalysis, an area that requires interdisciplinary efforts from preparative chemists, catalyst researchers, and chemical engineers. scribd.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Myrcenyl acetate |

| Myrcene |

| Geraniol |

| Nerol |

| Linalool (B1675412) |

| Carvone |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Myrcenylacetat in laboratory settings, and how do reaction parameters influence yield?

- This compound is typically synthesized via esterification of myrcenol with acetic anhydride under acidic catalysis. Key parameters include temperature (80–100°C), catalyst concentration (e.g., 1–5% sulfuric acid), and reaction time (2–6 hours). Yield optimization requires GC-MS or HPLC analysis to monitor reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. Differential Scanning Calorimetry (DSC) can assess thermal stability. Cross-validate results with IR spectroscopy to confirm functional groups .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Standard assays include antimicrobial disk diffusion (e.g., against E. coli or S. aureus), cytotoxicity via MTT assays, and enzymatic inhibition studies (e.g., acetylcholinesterase). Use triplicate samples and negative/positive controls to minimize variability. Data should be analyzed using ANOVA with post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. What experimental design principles should be applied to investigate the synergistic effects of this compound with other terpenoids?

- Employ a factorial design to test combinations, varying concentrations (e.g., 0.1–10 µM) and ratios. Use response surface methodology (RSM) to model interactions. Include controls for additive vs. antagonistic effects. Validate findings with isobolographic analysis .

Q. How can contradictions in this compound’s reported bioactivity across studies be systematically addressed?

- Conduct a meta-analysis of peer-reviewed studies, focusing on variables such as solvent type (e.g., DMSO vs. ethanol), cell lines, and assay protocols. Use funnel plots to assess publication bias. Replicate conflicting experiments under standardized conditions to isolate confounding factors .

Q. What strategies optimize this compound’s stability in formulation studies for pharmacological applications?

- Test stabilizers (e.g., antioxidants like BHT) under accelerated degradation conditions (40°C/75% RH). Monitor degradation kinetics via HPLC and identify byproducts using LC-QTOF-MS. Apply Arrhenius modeling to predict shelf life .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptor sites (e.g., TRPV1 channels). Validate with molecular dynamics simulations (GROMACS) over 100 ns. Compare computational results with experimental IC₅₀ values to refine models .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/LC₅₀. Apply Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) for robustness .

Methodological Guidance